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Compound of Interest

Compound Name: Sulfamonomethoxine-d4

Cat. No.: B565457

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structural analysis of Sulfamonomethoxine-d4, a deuterated analog of the sulfonamide
antibiotic Sulfamonomethoxine. This document is intended to serve as a valuable resource for
researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis,
and the development of analytical methods.

Chemical Properties

Sulfamonomethoxine-d4 is a stable, isotopically labeled form of Sulfamonomethoxine,
primarily utilized as an internal standard in quantitative analysis by mass spectrometry. The
incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift,
facilitating its differentiation from the unlabeled drug in biological matrices.

Table 1: General and Physicochemical Properties of Sulfamonomethoxine-d4
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Property Value Source
4-amino-N-(6-
methoxypyrimidin-4-

Chemical Name e [1]
yl)benzene-2,3,5,6-d4-
sulfonamide

4-Amino-N-(6-methoxy-
pyrimidin-4-

Synonyms yl)benzenesulfonamide-d4, 4- [2]
Methoxy-6-
sulfanilamidopyrimidine-d4

CAS Number 1286538-12-2 [11[2]
Molecular Formula C11HsD4aN4OsS [1][2]
Molecular Weight 284.33 g/mol [2][3]
Appearance White to Off-White Solid

Storage Temperature +4°C [1]
Purity (by HPLC) >95% [1]

Note: Specific experimental data for properties such as melting point and solubility of
Sulfamonomethoxine-d4 are not readily available in the public domain. For reference, the
non-deuterated Sulfamonomethoxine has a melting point of 204-206°C and is soluble in
methanol (10 mg/mL).

Structure and Elucidation

The chemical structure of Sulfamonomethoxine-d4 is identical to that of
Sulfamonomethoxine, with the exception of the four hydrogen atoms on the phenyl ring being
replaced by deuterium atoms. This substitution is key to its function as an internal standard.
The structural confirmation of Sulfamonomethoxine-d4 relies on standard analytical
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity
of deuterated compounds.

Expected *H NMR Spectral Characteristics: In the *H NMR spectrum of Sulfamonomethoxine-
d4, the aromatic signals corresponding to the protons on the phenyl ring will be absent or
significantly reduced in intensity compared to the spectrum of unlabeled Sulfamonomethoxine.
The remaining signals, corresponding to the methoxy and pyrimidine protons, should be
consistent with the parent compound'’s spectrum.

Expected 3C NMR Spectral Characteristics: The 3C NMR spectrum of Sulfamonomethoxine-
d4 will be very similar to that of the unlabeled compound. However, the carbon atoms directly
bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and
potentially altered chemical shifts. PubChem provides a reference 3C NMR spectrum for the
non-deuterated Sulfamonomethoxine which can be used for comparison.[4]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which Sulffamonomethoxine-d4 is employed.
It is used to confirm the molecular weight and isotopic enrichment and to quantify the unlabeled
drug.

Expected Mass Spectrum: The molecular ion peak in the mass spectrum of
Sulfamonomethoxine-d4 will be observed at an m/z value that is 4 units higher than that of
Sulfamonomethoxine, corresponding to the four deuterium atoms. The fragmentation pattern is
expected to be similar to the unlabeled compound, with characteristic losses of SOz and
fragments of the pyrimidine ring.[5][6] The key fragments will also show a +4 Da mass shift if
they retain the deuterated phenyl ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Sulfamonomethoxine-d4 are
not widely published. However, based on general knowledge of deuteration and sulfonamide
analysis, the following outlines the likely methodologies.

Synthesis and Purification
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A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-
deuterium exchange.

lllustrative Synthesis Workflow:

Synthesis

Deuterated Acid (e.g., D2S04/D20)

Sulfamonomethoxine

Purification

H/D Exchange Reaction |—>

Crude Sulfamonomethoxine-d4 |>—|>| Purification (e.g., Recrystallization, Chromatography) |—>| Pure Sulfamonomethoxine-d4

Click to download full resolution via product page
Caption: General workflow for the synthesis and purification of Sulffamonomethoxine-d4.
Protocol Outline:

o Reaction Setup: Dissolve Sulfamonomethoxine in a deuterated acid, such as a mixture of
D2S04 and D20.

o Heating: Heat the reaction mixture under reflux for a specified period to facilitate the
hydrogen-deuterium exchange on the electron-rich aromatic ring.

o Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO3) to
precipitate the crude product.

 Purification: The crude product is collected by filtration and purified by recrystallization from a
suitable solvent or by column chromatography to yield pure Sulfamonomethoxine-d4.

Structure Elucidation Workflow

The confirmation of the structure and isotopic enrichment of the synthesized
Sulfamonomethoxine-d4 would follow a standard analytical workflow.
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Structural Analysis

P> Purity Analysis (HPLC)

Confirmation
\

Pure Sulfamonomethoxine-d4 Mass Spectrometry (LC-MS/MS) @Enrichment Confirmed

P> NMR Spectroscopy (*H, 13C)

Click to download full resolution via product page
Caption: Workflow for the structural elucidation of Sulfamonomethoxine-d4.
NMR Spectroscopy Protocol Outline:

o Sample Preparation: Dissolve a small amount of the purified Sulffamonomethoxine-d4 in a
suitable deuterated solvent (e.g., DMSO-ds).

o Data Acquisition: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer.

o Data Analysis: Analyze the spectra to confirm the absence of aromatic proton signals (in *H
NMR) and the expected carbon signals (in 3C NMR) and to determine the degree of
deuteration.

Mass Spectrometry Protocol Outline:

o Sample Preparation: Prepare a dilute solution of the purified Sulfamonomethoxine-d4 in a
suitable solvent for LC-MS analysis (e.g., acetonitrile/water).

e LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable
chromatographic method to separate the analyte from any impurities.
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» Data Analysis: Acquire the mass spectrum and tandem mass spectrum (MS/MS). Confirm
the molecular weight from the parent ion and analyze the fragmentation pattern to ensure it
is consistent with the structure of Sulffamonomethoxine-d4.[5][7]

Application in Quantitative Analysis

Sulfamonomethoxine-d4 is a critical tool for the accurate quantification of
Sulfamonomethoxine in complex matrices such as plasma, tissue, and environmental samples.
[8] Its use as an internal standard corrects for variations in sample preparation and instrument
response.[9]

Logical Relationship in a Bioanalytical Method:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b565457?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18059004/
https://www.benchchem.com/product/b565457
https://www.benchchem.com/product/b565457?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12442388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3398287/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Sample Preparation
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'
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Caption: Use of Sulfamonomethoxine-d4 in a quantitative bioanalytical workflow.

This guide provides a foundational understanding of the chemical properties and structural
elucidation of Sulfamonomethoxine-d4. For specific applications, researchers are encouraged
to consult detailed analytical method validation reports and relevant scientific literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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